![molecular formula C23H33N5OS B2868018 N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide CAS No. 1031975-56-0](/img/structure/B2868018.png)
N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazine ring, a sulfanyl group, and an acetamide group . Piperazine and pyrazine rings are often found in pharmaceutical compounds, suggesting potential biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For example, the piperazine ring could be formed through a reaction of a secondary amine with a suitable dihalide .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and pyrazine rings would give the molecule a certain degree of rigidity, while the sulfanyl and acetamide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the piperazine ring is known to undergo reactions with electrophiles, while the sulfanyl group could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar acetamide group could increase its solubility in polar solvents .Scientific Research Applications
Biological Activity and Therapeutic Potential
This compound and its derivatives have been explored for their potential in various biological and therapeutic applications. For instance, compounds structurally related to N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide have shown significant biological activities. Research by Khan et al. (2019) on sulfonamides and alkylated piperazine derivatives indicated their potential as antibacterial, antifungal, and anthelmintic agents. These findings suggest a broad spectrum of biological activities that could be harnessed for therapeutic applications, especially in combating microbial infections and helminthic invasions Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019.
Anticonvulsant and Antimicrobial Activities
Derivatives of piperazine have also been synthesized and evaluated for their anticonvulsant and antimicrobial activities. Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, revealing potential anticonvulsant activities through in vivo tests. These compounds were also investigated for their antimicrobial properties against various bacteria and fungi, showcasing their versatility as potential leads for the development of new therapeutic agents Aytemir, Çalış, & Özalp, 2004.
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids containing piperazine linkers have been synthesized and shown to exhibit potent antibacterial efficacy and biofilm inhibition activities. Mekky & Sanad (2020) reported that certain derivatives demonstrated significant inhibitory effects against strains of E. coli, S. aureus, and S. mutans, suggesting their utility in addressing bacterial infections and biofilm-related issues Mekky & Sanad, 2020.
Anticancer Activity
Piperazine derivatives have been investigated for their anticancer activities as well. Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting the potential of compounds with piperazine substituents in combating various cancer cell lines Turov, 2020.
Future Directions
properties
IUPAC Name |
N-butyl-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5OS/c1-5-6-12-26(4)21(29)17-30-23-22(24-10-11-25-23)28-15-13-27(14-16-28)20-9-7-8-18(2)19(20)3/h7-11H,5-6,12-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJWEPQWOSPTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NC=CN=C1N2CCN(CC2)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2867935.png)
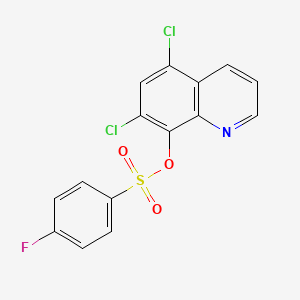
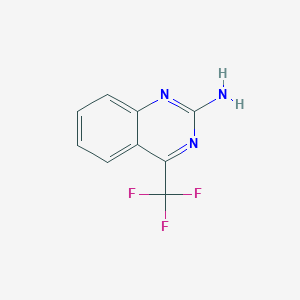
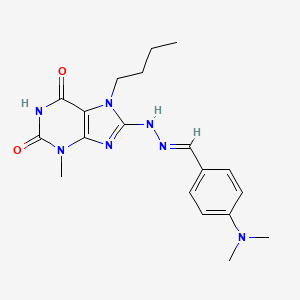
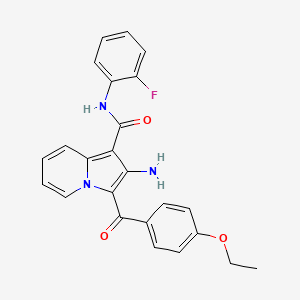
![5-Fluoro-2-[2-(morpholin-4-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2867942.png)
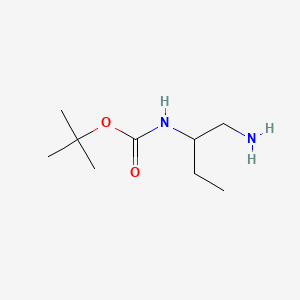
![(4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone](/img/structure/B2867945.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2867951.png)
![dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2867953.png)

![(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2867956.png)
